6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine
Overview
Description
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine is a chemical compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a triisopropylsilyl group attached to the nitrogen atom of the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of a pyrrolopyridine precursor followed by the introduction of the triisopropylsilyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The triisopropylsilyl group is introduced using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures while ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Deprotection Reactions: The triisopropylsilyl group can be removed under acidic or basic conditions to yield the free pyrrole compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Deprotection Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to remove the triisopropylsilyl group.
Major Products Formed
Substitution Reactions: Products include substituted pyrrolopyridines with various functional groups.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the pyrrolopyridine with boronic acids.
Deprotection Reactions: The major product is the free pyrrole compound.
Scientific Research Applications
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and as a precursor for bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In coupling reactions, the compound forms a carbon-carbon bond with a boronic acid derivative through a palladium-catalyzed process . The triisopropylsilyl group serves as a protecting group that can be removed to reveal the reactive pyrrole moiety .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(triisopropylsilyl)pyrrole: Similar structure but with the bromine atom at a different position.
6-Bromo-1H-pyrazolo[4,3-b]pyridine: Similar core structure but without the triisopropylsilyl group.
Uniqueness
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both the bromine atom and the triisopropylsilyl group, which provide specific reactivity and protection during chemical synthesis. This combination allows for selective reactions and the formation of complex molecules.
Properties
IUPAC Name |
(6-bromopyrrolo[3,2-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-15-16(19)9-14(17)10-18-15/h7-13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCMSZSQBFLIEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640152 | |
Record name | 6-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015609-27-4 | |
Record name | 6-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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